- Synthesis of flavokawain B and its anti-proliferative activity against gefitinib-resistant non-small cell lung cancer (NSCLC), Bulletin of the Korean Chemical Society, 2013, 34(12), 3782-3786

Cas no 90-24-4 (Xanthoxylin)

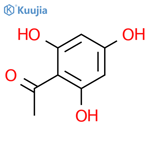

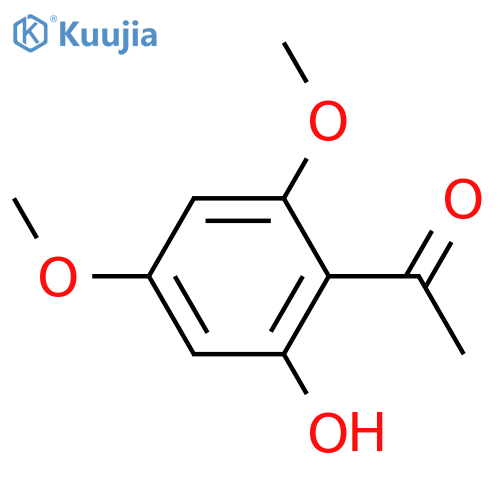

Xanthoxylin structure

Produktname:Xanthoxylin

Xanthoxylin Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone

- xanthoxylin

- 4,6-Dimethoxy-2-hydroxyacetophenone

- Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin

- 2'-Hydroxy-4',6'-dimethoxyacetophenone

- 4',6'-Dimethoxy-2'-hydroxyacetophenone

- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one

- 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone

- 2-Hydroxy-4

- [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]

- Xanthoxyline

- Brevifolin

- 2-Hydroxy-4,6-dimethoxyacetophenone

- Brevifolin (Zanthoxylum)

- Phloracetophenone dimethyl ether

- Brevifolin (VAN)

- 2,4-Di-O-methylphloroacetophenone

- Phloroacetophenone 2,4-dimethyl ether

- Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-

- Acetophenone der.

- 1-Acetyl-2-hydroxy-4,6-dimethoxy

- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)

- Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)

- 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene

- 2-Acetyl-3,5-dimethoxyphenol

- 2′,4′-Dimethoxy-6′-hydroxyacetophenone

- 2′-Hydroxy-4′,6′-dimethoxyacetophenone

- 4′,6′-Dimethoxy-2′-hydroxyacetophenone

- NSC 17392

- Phloroacetophenone dimethyl ether

- MLS002207182

- SMR001306755

- SCHEMBL44708

- 2-Hydroxy-4, 6-dimethoxyacetophenone

- 4, 6-Dimethoxy-2-hydroxyacetophenone

- BSPBio_001701

- XANTHOXYLIN [MI]

- NCGC00095824-01

- SPBio_000566

- NSC17392

- AKOS015856339

- BRD-K12260308-001-04-2

- CHEBI:10070

- Spectrum5_000237

- KBioGR_002137

- NSC-17392

- SDCCGMLS-0066937.P001

- BRD-K12260308-001-02-6

- 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone

- MFCD00017243

- 2'-hyroxy-4',6'-dimethoxyacetophenone

- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #

- SY048579

- EINECS 201-978-3

- 90-24-4

- KBioSS_001057

- 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone

- 2-Hydroxyl-4,6-dimethoxy-acetophenone

- Spectrum4_001499

- 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone

- (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone

- NCGC00095824-02

- HY-N1063

- XANTHOXYLINE [WHO-DD]

- AQ-358/42007313

- DivK1c_006809

- UNII-Z8RSY5TZPA

- KBio2_006193

- KBio2_003625

- FT-0612544

- SR-05000002434

- 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%

- Spectrum3_000181

- A843476

- NS00039355

- SR-05000002434-1

- 2'-Hydroxy-4',6'-dimethoxy-Acetophenone

- CHEMBL450288

- AI3-26010

- EN300-6477862

- DTXSID10237981

- Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-

- s4781

- Spectrum_000577

- Z8RSY5TZPA

- SpecPlus_000713

- Spectrum2_000463

- Acetophenone, 2'-hydroxy-4',6'-dimethoxy-

- KBio1_001753

- AS-40799

- Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)

- AC-35124

- KBio3_001201

- Acetophenone,6'-dimethoxy-

- CCG-38702

- SPECTRUM200441

- KBio2_001057

- Z1255434817

- 6-Methoxypaeonol

- CS-0016347

- 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE

- Q18210424

- D2683

- 477-94-1

- DTXCID60160472

- Xanthoxylin

-

- MDL: MFCD00017243

- Inchi: 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3

- InChI-Schlüssel: FBUBVLUPUDBFME-UHFFFAOYSA-N

- Lächelt: O=C(C)C1C(OC)=CC(OC)=CC=1O

- BRN: 1285013

Berechnete Eigenschaften

- Genaue Masse: 196.07400

- Monoisotopenmasse: 196.074

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 204

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Molekulargewicht: 196.20

- Topologische Polaroberfläche: 55.8

- XLogP3: 1.7

- Oberflächenladung: 0

- Tautomerzahl: 9

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.172

- Schmelzpunkt: 79.0 to 82.0 deg-C

- Siedepunkt: 185°C/20mmHg(lit.)

- Flammpunkt: 185°C/20mm

- Brechungsindex: 1.527

- Löslichkeit: Löslich in heißem Methanol.

- PSA: 55.76000

- LogP: 1.61200

- Merck: 10067

Xanthoxylin Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36/37/39

- Risikophrasen:R36/37/38

Xanthoxylin Zolldaten

- HS-CODE:2914509090

- Zolldaten:

China Zollkodex:

2914509090Übersicht:

2914509090 Ketone, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

Zusammenfassung:

HS:2914509090 andere Ketone mit anderer Sauerstofffunktion MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

Xanthoxylin Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-100mg |

Xanthoxylin |

90-24-4 | 98% | 100mg |

¥56 | 2023-04-13 | |

| S e l l e c k ZHONG GUO | S4781-25mg |

Xanthoxyline |

90-24-4 | 99.93% | 25mg |

¥794.46 | 2023-09-15 | |

| Apollo Scientific | OR22374-5g |

2'-Hydroxy-4',6'-dimethoxyacetophenone |

90-24-4 | 99% | 5g |

£39.00 | 2025-02-19 | |

| TRC | H949235-1g |

1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone |

90-24-4 | 1g |

$ 76.00 | 2023-09-07 | ||

| Enamine | EN300-6477862-5.0g |

1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one |

90-24-4 | 95% | 5.0g |

$104.0 | 2023-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-25g |

Xanthoxylin |

90-24-4 | 98% | 25g |

¥1535 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-100g |

Xanthoxylin |

90-24-4 | 98% | 100g |

¥3754 | 2023-04-13 | |

| abcr | AB117247-1 g |

2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%; . |

90-24-4 | 98% | 1 g |

€76.10 | 2023-07-20 | |

| Enamine | EN300-6477862-2.5g |

1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one |

90-24-4 | 95% | 2.5g |

$73.0 | 2023-07-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14662-5g |

Xanthoxylin |

90-24-4 | >98.0%(GC) | 5g |

¥1658.0 | 2023-09-07 |

Xanthoxylin Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitors, European Journal of Medicinal Chemistry, 2020, 208,

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Boron trichloride Solvents: Dichloromethane ; 5 min, -10 °C

1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referenz

- Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines, European Journal of Medicinal Chemistry, 2013, 69, 823-832

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate ; 3 h, 85 °C

Referenz

- Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, Journal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, 66 °C

Referenz

- Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivo, Molecules, 2019, 24(5), 887/1-887/16

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt

1.2 rt; 4 - 5 h, rt

1.2 rt; 4 - 5 h, rt

Referenz

- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design, Bioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614

Herstellungsverfahren 10

Herstellungsverfahren 11

Herstellungsverfahren 12

Xanthoxylin Raw materials

Xanthoxylin Preparation Products

Xanthoxylin Lieferanten

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

(CAS:90-24-4)Xanthoxylin

Bestellnummer:TB01125

Bestandsstatus:in Stock

Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized

Reinheit:>98%

Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:56

Preis ($):price inquiry

Xanthoxylin Verwandte Literatur

-

1. 696. Vitexin. Part IW. H. Evans,A. McGookin,L. Jurd,Alexander Robertson,W. R. N. Williamson J. Chem. Soc. 1957 3510

-

T. H. Simpson,W. B. Whalley J. Chem. Soc. 1955 166

-

Haichuan Zhang,Shiyu Fu Green Chem. 2022 24 6619

-

4. CLXV.—Hydroxy-carbonyl compounds. Part II. The benzoylation of ketones derived from phloroglucinolFrederick W. Canter,Frank H. Curd,Alexander Robertson J. Chem. Soc. 1931 1245

-

W. A. Hutchins,T. S. Wheeler J. Chem. Soc. 1939 91

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther

- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Alkyl-Phenylketone

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90-24-4)Xanthoxylin

Reinheit:99%/99%

Menge:25g/100g

Preis ($):157.0/626.0

atkchemica

(CAS:90-24-4)Xanthoxylin

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung